Ilicic Acid

Description

2-[(2R,4aR,8R,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid has been reported in Iva frutescens, Artemisia tournefortiana, and other organisms with data available.

from Inula viscosa; structure in first source

Structure

3D Structure

Properties

Molecular Formula |

C15H24O3 |

|---|---|

Molecular Weight |

252.35 g/mol |

IUPAC Name |

2-[(2R,4aR,8R,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid |

InChI |

InChI=1S/C15H24O3/c1-10(13(16)17)11-5-8-14(2)6-4-7-15(3,18)12(14)9-11/h11-12,18H,1,4-9H2,2-3H3,(H,16,17)/t11-,12-,14-,15-/m1/s1 |

InChI Key |

FXKCXGBBUBCRPU-QHSBEEBCSA-N |

Origin of Product |

United States |

Foundational & Exploratory

Ilicic acid chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilicic acid, a naturally occurring eudesmane (B1671778) sesquiterpenoid, has garnered significant attention within the scientific community for its diverse biological activities.[1] Found primarily in plants of the Asteraceae family, this compound has demonstrated promising antimicrobial, anti-inflammatory, and anticancer properties.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes detailed experimental protocols for its isolation and biological evaluation, and explores its mechanisms of action, including its influence on cellular signaling pathways. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Chemical Structure and Properties

This compound is a sesquiterpenoid characterized by a eudesmane skeleton. Its chemical structure and fundamental properties are summarized below.

Chemical Structure:

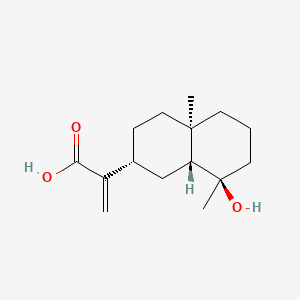

Figure 1. 2D Chemical Structure of this compound. Source: PubChem CID 11876195.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₅H₂₄O₃ | [1] |

| Molecular Weight | 252.35 g/mol | [1] |

| IUPAC Name | 2-[(2R,4aR,8R,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid | [1] |

| CAS Number | 4586-68-9 | |

| Melting Point | 173-175 °C | |

| Boiling Point | 399.4 ± 25.0 °C (Predicted) | |

| pKa | 4.43 ± 0.11 (Predicted) | |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone.[3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Details | Source |

| ¹³C NMR | Partial data available. Full spectrum and assignments require further investigation. | PubChem[1] |

| Mass Spectrometry | LC-MS data available with precursor m/z [M+H]⁺: 253.18. | PubChem[1] |

| ¹H NMR | Detailed assigned data not readily available in the public domain. | |

| IR Spectroscopy | Data not readily available in the public domain. |

Natural Sources and Isolation

This compound is predominantly isolated from various plant species within the Asteraceae family, such as Inula viscosa and Artemisia tournefortiana.[1] It has also been reported in Iva frutescens.[1]

Experimental Protocol: Isolation from Inula viscosa

An established method for the isolation of this compound from the aerial parts of Inula viscosa involves solvent extraction followed by chromatographic purification.

Methodology:

-

Extraction: The air-dried aerial parts of Inula viscosa are macerated with dichloromethane at room temperature. The resulting mixture is then filtered to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to silica gel column chromatography.

-

Elution and Fractionation: The column is eluted with a gradient of hexane (B92381) and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Crystallization: Fractions containing this compound are combined, and the solvent is evaporated. The residue is then crystallized from a suitable solvent system to yield pure this compound.

Synthesis

Currently, a dedicated total synthesis protocol for this compound has not been prominently reported in the scientific literature. Instead, this compound, being readily available from natural sources, often serves as a chiral starting material for the synthesis of other complex molecules, such as α- and β-eudesmol.[4]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and anticancer properties being the most extensively studied.

Anticancer Activity

This compound has been shown to induce apoptosis in bladder cancer cells.

Signaling Pathway: Induction of Apoptosis in Bladder Cancer Cells

Experimental Protocol: Anticancer Activity Evaluation

-

Cell Culture: Human bladder cancer cell lines (e.g., T24 and HTB-9) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Viability Assay (MTT Assay):

-

Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 24-72 hours.

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated.

-

The formazan (B1609692) crystals formed are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

-

-

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining):

-

Cells are treated with this compound for a specified duration.

-

Cells are harvested, washed, and resuspended in binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Anti-inflammatory Activity

This compound has demonstrated in vivo anti-inflammatory effects.

Mechanism of Action: While the precise mechanism is not fully elucidated, studies on related compounds suggest a potential role in the inhibition of the NF-κB signaling pathway. Lipoic acid, for instance, has been shown to inhibit NF-κB activation, which is a key regulator of inflammation.[5][6][7] Further research is needed to confirm if this compound shares this mechanism. Additionally, this compound has been shown to have minor effects in a 12-O-tetradecanoylphorbol 13-acetate (TPA) induced acute edema test, suggesting some interaction with inflammatory pathways.[3]

Experimental Protocol: In Vivo Anti-inflammatory Assay (Mouse Ear Edema Model)

-

Animal Model: Swiss mice are typically used for this assay.

-

Induction of Inflammation: A solution of a phorbol (B1677699) ester, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), in a suitable solvent (e.g., acetone) is topically applied to one ear of each mouse to induce inflammation and edema.

-

Treatment: this compound, dissolved in an appropriate vehicle, is applied topically to the inflamed ear. A control group receives the vehicle alone.

-

Measurement of Edema: After a specific period, the thickness of both the treated and untreated ears is measured using a digital caliper. The difference in thickness is calculated as an indicator of edema.

-

Data Analysis: The percentage inhibition of edema by this compound is calculated by comparing the edema in the treated group to that in the control group.

Conclusion

This compound is a promising natural product with well-documented anticancer and anti-inflammatory activities. Its chemical structure and properties are well-characterized, and effective isolation protocols from natural sources have been established. While its mechanisms of action are still under investigation, the induction of apoptosis in cancer cells and potential modulation of inflammatory pathways highlight its therapeutic potential. Further research is warranted to fully elucidate its signaling pathways, explore its potential for total synthesis, and conduct more extensive preclinical and clinical studies to validate its efficacy and safety for drug development.

References

- 1. This compound | C15H24O3 | CID 11876195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4586-68-9 | EAA58668 | Biosynth [biosynth.com]

- 3. chemfaces.com [chemfaces.com]

- 4. researchgate.net [researchgate.net]

- 5. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fight Inflammation by Inhibiting NF-KB - Life Extension [lifeextension.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biosynthesis of Ilicic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilicic acid, a eudesmane-type sesquiterpenoid found in various medicinal plants, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel derivatives. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established principles of terpenoid biosynthesis in plants. It details the key enzymatic steps, from the universal precursor farnesyl pyrophosphate (FPP) to the final oxidized product. Furthermore, this document outlines detailed experimental protocols for the elucidation and characterization of this pathway, including the identification and functional analysis of the involved terpene synthases and cytochrome P450 monooxygenases. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Introduction

This compound is a naturally occurring sesquiterpenoid characterized by a eudesmane (B1671778) skeleton. It has been isolated from several plant species, including Inula viscosa and Ambrosia camphorata. Sesquiterpenoids are a diverse class of C15 isoprenoids that exhibit a wide range of biological activities, and this compound is no exception, with studies suggesting its potential as an anti-inflammatory and antimicrobial agent.

The biosynthesis of terpenoids in plants is a complex process that originates from two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. These pathways provide the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). For sesquiterpenoids, the precursor molecule is farnesyl pyrophosphate (FPP), which is synthesized in the cytosol via the MVA pathway through the condensation of two molecules of IPP with one molecule of DMAPP.

While the complete biosynthetic pathway of this compound has not been fully elucidated, a putative pathway can be proposed based on the well-characterized biosynthesis of other eudesmane sesquiterpenoids. This guide will detail this proposed pathway and provide the necessary experimental framework to validate it.

Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound from FPP is proposed to occur in two main stages:

-

Cyclization of FPP: A sesquiterpene synthase (TPS) catalyzes the cyclization of the linear FPP molecule to form the characteristic bicyclic eudesmane scaffold.

-

Post-cyclization Modifications: A series of oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases (CYP450s) and potentially other enzymes such as dehydrogenases, decorate the eudesmane skeleton with hydroxyl and carboxyl functional groups to yield this compound.

A schematic representation of this putative pathway is presented below.

An In-depth Technical Guide on the Core Mechanism of Action of Ilicic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilicic acid, a naturally occurring sesquiterpene lactone, has demonstrated significant potential as a therapeutic agent, exhibiting a range of biological activities including anticancer and antimicrobial effects. This technical guide provides a comprehensive overview of the current understanding of the core mechanisms of action of this compound. The primary focus is on its pro-apoptotic and cell cycle inhibitory effects in cancer cells, as well as its antibacterial activity against Mycobacterium tuberculosis. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of the implicated signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

This compound is a diterpenoid acid derived from various plant species.[1] Scientific investigations have highlighted its potential pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The mode of action of this compound is believed to involve interactions with cellular pathways that can disrupt the normal metabolic processes of targeted organisms, potentially through the inhibition of specific enzymes, interference with signal transduction pathways, or the induction of oxidative stress.[1] This guide aims to provide a detailed technical examination of the molecular mechanisms underlying the therapeutic potential of this compound.

Anticancer Mechanism of Action

Current research indicates that the primary anticancer mechanism of this compound involves the induction of apoptosis and the arrest of the cell cycle in cancer cells. Studies on bladder cancer cell lines have provided initial insights into these processes.

Induction of Apoptosis via Caspase-3/7 Activation

This compound has been shown to induce apoptosis in bladder cancer cells through the activation of the caspase-3/7 pathway.[2] Caspases-3 and -7 are key executioner caspases in the apoptotic cascade. Their activation leads to the cleavage of numerous cellular substrates, ultimately resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

While the direct upstream activators of the caspase-3/7 pathway in response to this compound have not yet been fully elucidated, a proposed signaling cascade can be conceptualized based on common apoptotic mechanisms.

Caption: Proposed pathway of this compound-induced apoptosis.

Cell Cycle Arrest at G2/S Phases

In addition to inducing apoptosis, this compound has been observed to cause cell cycle arrest at the G2 and S phases in bladder cancer cell lines.[2] This indicates that this compound may interfere with the molecular machinery that governs cell cycle progression, preventing cancer cells from dividing and proliferating. The specific molecular targets within the cell cycle machinery, such as cyclins, cyclin-dependent kinases (CDKs), and checkpoint proteins, that are affected by this compound are yet to be identified.

Caption: this compound-induced cell cycle arrest at G2/S phases.

Antimicrobial Mechanism of Action

This compound has demonstrated notable activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains.[3] This suggests a mechanism of action that is distinct from conventional anti-tubercular drugs.

Activity Against Mycobacterium tuberculosis

The primary evidence for the anti-tubercular activity of this compound comes from the determination of its minimum inhibitory concentration (MIC) against various strains of M. tuberculosis. The molecular target of this compound within the mycobacterium has not yet been identified. Potential mechanisms could involve the inhibition of essential enzymes, disruption of the cell wall integrity, or interference with key metabolic pathways.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: Anticancer Activity of this compound

| Cell Line | Assay | Parameter | Value | Reference |

| HTB-9 (Bladder Cancer) | WST-1 | IC50 (24h) | 0.3874 mM | [2] |

| HT-1376 (Bladder Cancer) | WST-1 | IC50 (24h) | 1.287 mM | [2] |

Table 2: Antimicrobial Activity of this compound

| Organism | Strain | Parameter | Value (µg/mL) | Reference |

| Mycobacterium tuberculosis | H37Rv | MIC | 125 | [3] |

| Mycobacterium tuberculosis | MDR Isolate 1 | MIC | 500 | [3] |

| Mycobacterium tuberculosis | MDR Isolate 2 | MIC | 125 | [3] |

| Mycobacterium tuberculosis | MDR Isolate 3 | MIC | 250 | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

WST-1 Cell Viability Assay

This protocol is used to determine the cytotoxic effect of this compound on cancer cell lines.

Caption: Workflow for the WST-1 cell viability assay.

Methodology:

-

Cell Seeding: Seed bladder cancer cells (HTB-9 and HT-1376) into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

WST-1 Addition: Add WST-1 reagent to each well and incubate for an additional 1-4 hours.

-

Absorbance Measurement: Measure the absorbance of the formazan (B1609692) product at 450 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the absorbance against the log of the this compound concentration.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

This protocol is used to quantify apoptosis and determine the cell cycle distribution of cells treated with this compound.

Caption: Workflow for flow cytometry analysis.

Methodology for Apoptosis:

-

Treatment: Treat bladder cancer cells with the IC50 concentration of this compound for 24 hours.

-

Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology for Cell Cycle Analysis:

-

Treatment: Treat bladder cancer cells with the IC50 concentration of this compound for 24 hours.

-

Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in PBS containing RNase A and PI.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Microbroth Dilution Assay for Mycobacterium tuberculosis

This protocol is used to determine the minimum inhibitory concentration (MIC) of this compound against M. tuberculosis.

Caption: Workflow for the microbroth dilution assay.

Methodology:

-

Preparation of this compound Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing Middlebrook 7H9 broth supplemented with OADC.

-

Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis (e.g., H37Rv or MDR strains) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a drug-free control well and a sterile control well.

-

Incubation: Seal the plate and incubate at 37°C for 7-14 days.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses promising anticancer and antimicrobial properties. Its ability to induce apoptosis and cell cycle arrest in cancer cells, coupled with its activity against M. tuberculosis, warrants further investigation.

Future research should focus on:

-

Elucidating Detailed Signaling Pathways: Identifying the specific upstream and downstream molecular players in the this compound-induced apoptotic and cell cycle arrest pathways. This includes investigating the involvement of the Bcl-2 family proteins, p53, and specific cyclins and CDKs.

-

Identifying Molecular Targets: Determining the direct protein targets of this compound in both cancer cells and M. tuberculosis. This could involve techniques such as affinity chromatography, mass spectrometry, and computational modeling.

-

In Vivo Studies: Validating the in vitro findings in relevant animal models to assess the efficacy, pharmacokinetics, and safety of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

A deeper understanding of the molecular mechanisms of this compound will be crucial for its potential development as a novel therapeutic agent for the treatment of cancer and tuberculosis.

References

- 1. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipoic Acid Attenuates Inflammation via cAMP and Protein Kinase A Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha-Lipoic Acid Promotes Intestinal Epithelial Injury Repair by Regulating MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Ilicic Acid (CAS 4586-68-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilicic acid (CAS: 4586-68-9), a naturally occurring eudesmane (B1671778) sesquiterpenoid, has emerged as a compound of significant interest in pharmacological research. Primarily isolated from plant species of the Asteraceae family, such as Inula viscosa and Laggera pterodonta, it has demonstrated promising anti-inflammatory and anti-cancer activities.[1] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activities, and detailed experimental protocols. The mechanisms of action, focusing on the inhibition of the leukotriene biosynthesis pathway and the induction of apoptosis in cancer cells, are detailed and visualized. This document is intended to serve as a core resource for researchers exploring the therapeutic potential of this compound.

Physicochemical Properties

This compound is a sesquiterpenoid characterized by a C15 backbone. Its chemical and physical properties are summarized in the table below, providing essential data for experimental design and formulation.

| Property | Value | Reference |

| CAS Number | 4586-68-9 | [2] |

| Molecular Formula | C₁₅H₂₄O₃ | |

| Molecular Weight | 252.35 g/mol | |

| IUPAC Name | 2-[(2R,4aR,8R,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid | |

| Type of Compound | Sesquiterpenoid | [2] |

| Physical Description | Powder | [2] |

| Purity (Typical) | 95% - >98% | [1][2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Biological Activities and Mechanism of Action

This compound exhibits a range of biological effects, with its anti-inflammatory and anti-cancer properties being the most extensively studied.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects, which are believed to be mediated through its interference with the arachidonic acid cascade. Specifically, it has been shown to inhibit leukotriene biosynthesis and interfere with phospholipase A2 (PLA2)-induced mast cell degranulation.[1]

In a key in vivo study, this compound was evaluated using the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model. It displayed potent activity with a dose that inhibits by 50% (ID50).

| Assay | Model | ID50 Value | Reference |

| TPA-induced Acute Edema | Swiss Female Mice | 0.650 µmol per ear | [1] |

The proposed mechanism involves the inhibition of enzymes in the leukotriene pathway, reducing the production of these potent pro-inflammatory mediators.

References

Ilicic acid discovery and history

A comprehensive search of scientific databases and chemical literature has yielded no information on a compound named "Ilicic acid." This suggests that "this compound" may be a novel, yet-to-be-published discovery, a proprietary compound not disclosed in public domains, a misnomer for another chemical entity, or a hypothetical substance.

Extensive searches were conducted across various platforms, including chemical databases such as PubChem and SciFinder, as well as scholarly literature repositories like Google Scholar, Scopus, and Web of Science. These searches, using keywords "this compound," "this compound discovery," "this compound synthesis," and related terms, did not return any relevant results identifying a molecule with this name.

Further investigation into compounds derived from plants of the Ilex genus, from which the name "Ilicic" might be derived, also did not reveal a compound with this specific name.

Without any available data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations as requested.

It is recommended that the user verify the spelling and name of the compound of interest. If "this compound" is a novel or proprietary substance, information would be available through internal documentation or direct contact with the discovering entity. Should a different name be identified, a new search can be initiated to provide the requested information.

Methodological & Application

Application Notes and Protocols for Ilicic Acid Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and purification of Ilicic acid, a bioactive sesquiterpenoid, from its natural source. This compound, a member of the eudesmane (B1671778) class of sesquiterpenoids, has garnered research interest for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.[1]

Chemical Properties of this compound:

| Property | Value |

| CAS Number | 4586-68-9[2] |

| Molecular Formula | C₁₅H₂₄O₃[2][3] |

| Molecular Weight | 252.35 g/mol [3] |

| Appearance | Powder[2][] |

| Purity | 95%~99% (commercially available)[2] |

Experimental Protocols

I. Extraction of this compound from Sphaeranthus indicus

This protocol is based on the successful isolation of this compound from the medicinal plant Sphaeranthus indicus.[1][5]

Materials:

-

Dried, powdered aerial parts of Sphaeranthus indicus

-

n-Hexane, analytical grade

-

Methanol, analytical grade

-

Soxhlet apparatus

-

Rotary evaporator

-

Filter paper (Whatman No. 1)

Procedure:

-

Preparation of Plant Material: The aerial parts of Sphaeranthus indicus are collected, shade-dried, and then pulverized into a coarse powder.

-

Soxhlet Extraction:

-

A known quantity of the powdered plant material (e.g., 500 g) is packed into a thimble and placed in the Soxhlet apparatus.

-

The extraction is performed with n-hexane for approximately 48 hours or until the solvent running through the siphon tube is colorless.

-

-

Concentration of the Extract:

-

The hexane (B92381) extract is filtered to remove any suspended plant material.

-

The solvent is then removed under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a concentrated crude hexane extract.

-

-

Drying: The crude extract is further dried in a vacuum oven to remove any residual solvent.

II. Purification of this compound by Column Chromatography

This protocol outlines the purification of this compound from the crude hexane extract using silica (B1680970) gel column chromatography.

Materials:

-

Crude hexane extract containing this compound

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

n-Hexane, analytical grade

-

Ethyl acetate (B1210297), analytical grade

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Developing chamber for TLC

-

UV lamp (254 nm)

-

Anisaldehyde-sulfuric acid spray reagent

-

Collection tubes

-

Rotary evaporator

Procedure:

-

Column Packing:

-

A slurry of silica gel in n-hexane is prepared and carefully packed into a glass column.

-

The column is allowed to settle, and excess solvent is drained, ensuring the silica bed does not dry out.

-

-

Sample Loading:

-

The crude hexane extract is dissolved in a minimal amount of n-hexane and adsorbed onto a small amount of silica gel.

-

The solvent is evaporated, and the dried silica with the adsorbed extract is loaded onto the top of the prepared column.

-

-

Elution:

-

The column is eluted with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. A suggested gradient is as follows:

-

100% n-Hexane

-

n-Hexane:Ethyl acetate (98:2)

-

n-Hexane:Ethyl acetate (95:5)

-

n-Hexane:Ethyl acetate (90:10)

-

n-Hexane:Ethyl acetate (80:20)

-

n-Hexane:Ethyl acetate (50:50)

-

-

-

Fraction Collection and Analysis:

-

Fractions of the eluate are collected in separate tubes.

-

The composition of each fraction is monitored by TLC. The TLC plates are developed in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2) and visualized under a UV lamp and/or by spraying with anisaldehyde-sulfuric acid reagent followed by heating.

-

-

Pooling and Concentration:

-

Fractions showing a prominent spot corresponding to this compound (based on comparison with a reference standard if available, or by subsequent structural elucidation) are pooled together.

-

The solvent is evaporated from the pooled fractions using a rotary evaporator to yield purified this compound.

-

-

Purity Assessment: The purity of the isolated this compound can be determined by High-Performance Liquid Chromatography (HPLC).

Data Presentation

The biological activity of purified this compound has been evaluated against various strains of Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below.[1]

Table 1: Antimycobacterial Activity of this compound

| Organism | MIC (µg/mL) |

| Mycobacterium tuberculosis H37Rv | 125[1] |

| Multidrug-Resistant (MDR) Isolate 1 | 500[1] |

| Multidrug-Resistant (MDR) Isolate 2 | 125[1] |

| Multidrug-Resistant (MDR) Isolate 3 | 250[1] |

Visualizations

Experimental Workflow

References

- 1. Isolation and investigation of anti-tubercular this compound from Sphaeranthus indicus against Mycobacterium tuberculosis H37Rv and MDR strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 4586-68-9 | this compound [phytopurify.com]

- 3. This compound | C15H24O3 | CID 11876195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Synthesis and Bioactivity Screening of Ilicic Acid Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Ilicic acid derivatives and protocols for screening their biological activity. This compound, a eudesmane-type sesquiterpenoid, and its analogs are of significant interest for their potential therapeutic applications, including anti-inflammatory and cytotoxic properties.

Introduction

This compound is a naturally occurring sesquiterpenoid found in various plants. Its chemical scaffold presents multiple opportunities for synthetic modification to generate a library of derivatives. By altering functional groups, such as the carboxylic acid, hydroxyl group, and the exocyclic double bond, novel compounds with potentially enhanced or new biological activities can be created. This document outlines the general synthetic strategies for creating ester and amide derivatives of this compound and provides detailed protocols for evaluating their anti-inflammatory and cytotoxic effects.

Data Presentation: Bioactivity of Eudesmane (B1671778) Sesquiterpenoids

The following table summarizes the anti-inflammatory activity of several eudesmane-type sesquiterpenoids, closely related to this compound, as measured by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) and BV-2 cells. Nitric oxide is a key inflammatory mediator, and its inhibition is a common indicator of anti-inflammatory potential.

| Compound | Source Organism | Bioassay | IC₅₀ (µM) |

| epi-eudebeiolide C | Salvia plebeia | NO Inhibition (RAW 264.7) | 17.9[1] |

| Compound 11 | Alpinia oxyphylla | NO Inhibition (BV-2) | 60.70[2][3] |

| Compound 20 | Alpinia oxyphylla | NO Inhibition (BV-2) | 21.63[2][3] |

| Compound 24 | Alpinia oxyphylla | NO Inhibition (BV-2) | 45.42[2][3] |

| Compound 40 | Alpinia oxyphylla | NO Inhibition (BV-2) | 38.25[2][3] |

Experimental Protocols

Protocol 1: General Synthesis of this compound Ester Derivatives

This protocol describes a general method for the esterification of this compound.

Materials:

-

This compound

-

Anhydrous alcohol (e.g., methanol, ethanol, propanol)

-

Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in the chosen anhydrous alcohol or co-solvent.

-

Add a catalytic amount of the acid catalyst to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess alcohol using a rotary evaporator.

-

Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude ester derivative.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Synthesis of this compound Amide Derivatives

This protocol outlines a general procedure for the amidation of this compound.

Materials:

-

This compound

-

Thionyl chloride or oxalyl chloride

-

Anhydrous solvent (e.g., dichloromethane, THF)

-

Amine (primary or secondary)

-

Triethylamine or other non-nucleophilic base

-

Ammonium (B1175870) chloride solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

Suspend this compound in an anhydrous solvent and cool in an ice bath.

-

Slowly add thionyl chloride or oxalyl chloride to the suspension to form the acyl chloride.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by the cessation of gas evolution).

-

Remove the excess reagent and solvent under reduced pressure.

-

Dissolve the crude acyl chloride in an anhydrous solvent.

-

In a separate flask, dissolve the desired amine and a non-nucleophilic base in the same anhydrous solvent and cool in an ice bath.

-

Slowly add the acyl chloride solution to the amine solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with saturated ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amide derivative by column chromatography or recrystallization.

Protocol 3: In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol details the procedure for assessing the anti-inflammatory activity of this compound derivatives by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

This compound derivatives (dissolved in DMSO)

-

Griess Reagent

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound derivatives for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess Reagent and incubate at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of nitric oxide inhibition compared to the LPS-treated control.

-

Determine the IC₅₀ value for each compound.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for evaluating the cytotoxic effects of this compound derivatives on a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Appropriate cell culture medium with supplements

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound derivatives for 48 or 72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability compared to the untreated control.

-

Determine the IC₅₀ value for each compound.

Mandatory Visualizations

Signaling Pathway: Inhibition of NF-κB by Eudesmane Sesquiterpenoids

Eudesmane-type sesquiterpenoids have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1] This pathway is a crucial regulator of the expression of pro-inflammatory genes. The diagram below illustrates the key steps in this pathway and the putative point of inhibition by this compound derivatives.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Workflow: Synthesis to Bioactivity

The following diagram outlines the logical workflow from the synthesis of this compound derivatives to the evaluation of their biological activity.

Caption: Workflow for synthesis and bioactivity screening of this compound derivatives.

References

- 1. Anti-inflammatory Activity of Eudesmane-Type Sesquiterpenoids from Salvia plebeia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structurally diverse new eudesmane sesquiterpenoids with anti-inflammatory activity from the fruits of Alpinia oxyphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for Ilicic Acid in In-Vitro Cell Culture Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ilicic acid, a naturally occurring sesquiterpene lactone, has emerged as a compound of interest for its potential anti-cancer and anti-inflammatory properties.[1] Preliminary in-vitro studies have demonstrated its ability to induce apoptosis and cause cell cycle arrest in cancer cell lines, suggesting its potential as a therapeutic agent.[1] These application notes provide an overview of the known cellular effects of this compound and detailed protocols for its use in in-vitro cell culture assays.

Mechanism of Action

Current research indicates that this compound exerts its anti-cancer effects primarily through the induction of apoptosis. In bladder cancer cell lines, it has been shown to reduce cell viability and trigger apoptosis via the caspase 3/7 pathway.[1] Furthermore, this compound can arrest the cell cycle, with the specific phase of arrest appearing to be cell-line dependent.[1]

Data Presentation: Efficacy of this compound

The following table summarizes the effective concentrations of this compound used in in-vitro studies on bladder cancer cell lines. Researchers should consider this data as a starting point for determining the optimal dosage for their specific cell lines and experimental conditions.

| Cell Line | Cell Type | Treatment Duration | Effective Concentration | Observed Effect | Reference |

| HTB-9 | Bladder Cancer | 24 hours | 0.3874 mM | Cell cycle arrest at G2 phase, Induction of apoptosis | [1] |

| HT-1376 | Bladder Cancer | 24 hours | 1.287 mM | Cell cycle arrest at S phase, Induction of apoptosis | [1] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the in-vitro activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on a given cell line and to calculate the IC50 (half-maximal inhibitory concentration) value.

Materials:

-

Target cancer cell line

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the old medium from the cells and replace it with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound dose) and a no-treatment control.

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).[2]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[2]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.

Materials:

-

Target cell line

-

Complete culture medium

-

This compound stock solution

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the chosen duration (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Analysis: Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

-

Target cell line

-

Complete culture medium

-

This compound stock solution

-

6-well plates

-

PBS

-

Ice-cold 70% ethanol (B145695)

-

PI staining solution (containing Propidium Iodide and RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

-

Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

-

Washing: Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.

-

Fixation: Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing. Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells and wash the pellet with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the known signaling pathway affected by this compound and a general experimental workflow for its in-vitro evaluation.

Caption: this compound induces apoptosis via Caspase 3/7 activation.

Caption: General workflow for in-vitro evaluation of this compound.

References

Application Notes and Protocols for Antimycobacterial Activity Assay of Ilicic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the antimycobacterial activity of ilicic acid, a sesquiterpene lactone with demonstrated inhibitory effects against Mycobacterium tuberculosis.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery and development of novel antitubercular agents. This compound, a natural product isolated from plants such as Sphaeranthus indicus, has shown promising antimycobacterial activity against both drug-sensitive and resistant strains of M. tuberculosis[1][2]. These protocols outline the standardized methods for evaluating the in vitro efficacy of this compound.

Data Presentation

The antimycobacterial activity of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of mycobacteria.

Table 1: In Vitro Antimycobacterial Activity of this compound

| Mycobacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Mycobacterium tuberculosis H37Rv | 125[1] |

| Multidrug-Resistant (MDR) Isolate 1 | 500[1] |

| Multidrug-Resistant (MDR) Isolate 2 | 125[1] |

| Multidrug-Resistant (MDR) Isolate 3 | 250[1] |

Experimental Protocols

Broth Microdilution Method for MIC Determination

This is a widely used method for determining the MIC of a compound against Mycobacterium tuberculosis[1][3][4].

Materials:

-

This compound

-

Mycobacterium tuberculosis H37Rv (ATCC 27294) or other strains of interest

-

Middlebrook 7H9 broth base

-

Albumin-Dextrose-Catalase (ADC) or Oleic Acid-Albumin-Dextrose-Catalase (OADC) enrichment

-

Tween 80

-

Sterile 96-well microtiter plates

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound

-

Positive control drugs (e.g., Isoniazid, Rifampicin)

-

Sterile distilled water

-

Incubator at 37°C

-

Biosafety cabinet (Class II or III)

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions should be made in Middlebrook 7H9 broth.

-

Preparation of Mycobacterial Inoculum:

-

Culture M. tuberculosis in Middlebrook 7H9 broth supplemented with ADC/OADC and glycerol until it reaches the mid-log phase.

-

Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 10^7 CFU/mL.

-

Dilute the adjusted inoculum 1:20 in Middlebrook 7H9 broth.

-

-

Assay Setup:

-

In a 96-well plate, add 100 µL of Middlebrook 7H9 broth to all wells.

-

Add 100 µL of the this compound working solution to the first well of a row and perform serial two-fold dilutions across the plate.

-

The final volume in each well should be 100 µL after adding the bacterial inoculum.

-

Include a positive control (a known antimycobacterial drug), a negative control (no drug), and a sterility control (no bacteria).

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted mycobacterial inoculum to each well (except the sterility control).

-

Seal the plates and incubate at 37°C for 7-14 days.

-

-

Reading the Results:

-

The MIC is the lowest concentration of this compound that shows no visible growth of mycobacteria.

-

Growth can be assessed visually or by using a colorimetric indicator such as Resazurin or MTT.

-

Agar (B569324) Proportion Method for MIC Confirmation

This method is considered a reference standard for antimycobacterial susceptibility testing[5].

Materials:

-

This compound

-

Mycobacterium tuberculosis strains

-

Middlebrook 7H10 or 7H11 agar base

-

OADC enrichment

-

Glycerol

-

Petri dishes

-

Positive and negative controls

Procedure:

-

Preparation of Drug-Containing Media: Prepare Middlebrook 7H10/7H11 agar as per the manufacturer's instructions. After autoclaving and cooling to 45-50°C, add the OADC enrichment and different concentrations of this compound. Pour the agar into petri dishes.

-

Preparation of Mycobacterial Inoculum: Prepare two dilutions of the mycobacterial suspension (e.g., 10^-3 and 10^-5 of the adjusted 0.5 McFarland standard).

-

Inoculation: Inoculate a loopful of each dilution onto the drug-containing and drug-free control plates.

-

Incubation: Incubate the plates at 37°C in a 5-10% CO2 atmosphere for 3-4 weeks.

-

Reading the Results:

-

Count the number of colonies on the drug-containing and drug-free plates.

-

The MIC is the lowest concentration of this compound that inhibits more than 99% of the bacterial population compared to the control plate.

-

Visualizations

Mechanism of Action (Hypothesized)

The precise mechanism of action of this compound against Mycobacterium tuberculosis has not been fully elucidated. However, many natural products with antimycobacterial activity target the unique and complex cell wall of mycobacteria, which is rich in mycolic acids. It is plausible that this compound may interfere with the biosynthesis of mycolic acids or disrupt the cell membrane integrity. Further research is required to identify the specific molecular targets of this compound.

References

- 1. Isolation and investigation of anti-tubercular this compound from Sphaeranthus indicus against Mycobacterium tuberculosis H37Rv and MDR strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. login.medscape.com [login.medscape.com]

- 3. scielo.br [scielo.br]

- 4. Antimycobacterial susceptibility testing methods for natural products research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Ilicic acid stability and degradation issues

This technical support center provides comprehensive guidance on the stability and degradation of Ilicic acid for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during its handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C, protected from light and moisture. For short-term storage (up to one week), storage at 2-8°C is acceptable. The container should be tightly sealed and flushed with an inert gas like argon or nitrogen to minimize oxidation.

Q2: How should I prepare and store this compound solutions?

This compound is most stable in anhydrous aprotic solvents such as DMSO or DMF. Stock solutions in these solvents can be stored at -20°C for up to one month. For aqueous experimental media, it is crucial to prepare fresh solutions immediately before use. The pH of the aqueous buffer should be maintained between 4.0 and 6.0 for maximal stability.

Q3: Is this compound sensitive to light?

Yes, this compound is known to be photolabile. Exposure to UV or broad-spectrum light can lead to significant degradation. All experiments involving this compound should be conducted under amber lighting or in light-protected vessels.

Q4: What are the primary degradation pathways for this compound?

The two main degradation pathways for this compound are hydrolysis of its ester functional group and oxidation of its tertiary amine moiety. Hydrolysis is accelerated at pH values outside the optimal range of 4.0-6.0, while oxidation can be initiated by exposure to air and light.

Caption: Primary degradation pathways of this compound.

Troubleshooting Guides

Problem: I am observing a rapid loss of this compound potency in my aqueous cell culture medium.

-

Possible Cause 1: pH-mediated Hydrolysis. this compound is susceptible to hydrolysis at pH values outside its optimal range of 4.0-6.0. Many standard cell culture media are buffered around pH 7.4, which can accelerate degradation.

-

Solution: If experimentally feasible, adjust the pH of your medium to be closer to the stable range. If this is not possible, prepare the this compound solution immediately before adding it to the culture medium to minimize the time it spends in the unfavorable pH environment.

-

-

Possible Cause 2: Oxidation. The presence of dissolved oxygen in the medium can lead to oxidative degradation.

-

Solution: While often difficult to control in cell culture, ensure that your stock solutions are stored under an inert atmosphere. Minimize headspace in your storage vials.

-

Problem: My this compound solution has developed a yellow tint.

-

Possible Cause: Photodegradation. The formation of a colored species is a common indicator of photodegradation.

-

Solution: Immediately discard the discolored solution. In the future, ensure all solutions are prepared and stored in amber vials or vessels wrapped in aluminum foil. Conduct all experimental manipulations under low-light conditions.

-

Problem: I am seeing multiple unexpected peaks in my HPLC chromatogram.

-

Possible Cause: Co-eluting Degradants. The unexpected peaks are likely degradation products of this compound. Your current HPLC method may not be sufficient to resolve the parent compound from these new species.

-

Solution: This requires method development. A forced degradation study (see protocol below) can help you identify the retention times of the major degradants. Adjusting the mobile phase composition, gradient, or column chemistry can improve the resolution between this compound and its degradation products.

-

Caption: Troubleshooting workflow for unexpected HPLC results.

Stability Data Summary

The following tables summarize the stability of this compound under various stress conditions. The data represents the percentage of this compound remaining after a 24-hour incubation period.

Table 1: Effect of pH on this compound Stability in Aqueous Buffer at 25°C

| pH | % this compound Remaining |

| 2.0 | 75.2% |

| 4.0 | 98.5% |

| 6.0 | 99.1% |

| 7.4 | 88.4% |

| 9.0 | 62.1% |

Table 2: Effect of Temperature on this compound Stability in pH 5.0 Buffer

| Temperature | % this compound Remaining |

| 4°C | 99.8% |

| 25°C | 99.1% |

| 40°C | 92.5% |

| 60°C | 78.9% |

Table 3: Effect of Light on this compound Stability in pH 5.0 Buffer at 25°C

| Light Condition | % this compound Remaining |

| Dark Control | 99.1% |

| Ambient Fluorescent Light | 91.3% |

| UV Light (254 nm) | 45.6% |

Experimental Protocols

Protocol: Forced Degradation Study of this compound by HPLC-UV

This protocol outlines a procedure to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating HPLC method.

1. Materials and Reagents:

-

This compound reference standard

-

HPLC-grade acetonitrile (B52724) and water

-

Formic acid (or other suitable buffer components)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with UV detector

-

C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

pH meter

-

Calibrated oven and photostability chamber

2. Preparation of Stock Solution:

-

Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.

3. Application of Stress Conditions:

-

For each condition, dilute the stock solution to a final concentration of 0.1 mg/mL in the respective stress medium.

-

Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Use 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of HCl before analysis.

-

Oxidation: Use 3% H₂O₂. Incubate at 25°C for 24 hours.

-

Thermal Stress: Use pH 5.0 buffer. Incubate at 60°C for 24 hours in the dark.

-

Photolytic Stress: Use pH 5.0 buffer. Expose to UV light in a photostability chamber for 24 hours. Prepare a dark control sample wrapped in foil.

-

Control Sample: Prepare a sample in pH 5.0 buffer and analyze it immediately (t=0).

4. HPLC Analysis:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 10% B to 90% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 280 nm (or the λmax of this compound)

-

Injection Volume: 10 µL

5. Data Analysis:

-

Analyze all samples by HPLC.

-

Compare the chromatograms of the stressed samples to the control sample.

-

Calculate the percentage degradation of this compound.

-

Assess the peak purity of the this compound peak in the presence of degradation products to confirm the method is "stability-indicating."

Caption: Experimental workflow for a forced degradation study.

Technical Support Center: Optimizing Ilicic Acid Dosage for Anti-TB Activity

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Ilicic acid for its anti-tuberculosis (anti-TB) activity. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known anti-TB activity?

A1: this compound is a sesquiterpenoid that has been isolated from the plant Sphaeranthus indicus. Recent studies have demonstrated its potential as an anti-tubercular agent. It has shown inhibitory activity against the drug-susceptible H37Rv strain of Mycobacterium tuberculosis and against multidrug-resistant (MDR) clinical isolates.[1][2]

Q2: What is a Minimum Inhibitory Concentration (MIC) and why is it important for this compound?

A2: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Determining the MIC of this compound is a critical first step in assessing its potency against M. tuberculosis and is essential for dosage optimization in further preclinical studies.

Q3: Is this compound active against drug-resistant strains of M. tuberculosis?

A3: Yes, this compound has demonstrated activity against MDR isolates of M. tuberculosis. However, the MIC values can vary between different resistant strains, highlighting the importance of testing against a panel of clinical isolates.[1][2]

Q4: What is the importance of cytotoxicity testing for this compound?

A4: Cytotoxicity testing is crucial to ensure that the anti-TB activity of this compound occurs at concentrations that are not harmful to human cells. A favorable therapeutic window is one where the effective concentration against the bacteria is much lower than the concentration that causes toxicity to host cells.

Q5: What are the common challenges when working with natural product-derived compounds like this compound?

A5: Researchers may face challenges such as limited compound availability, poor solubility in aqueous media, and variability in purity between batches. These factors can affect the reproducibility of experimental results.[3][4][5]

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Inconsistent MIC values for this compound across experiments. | 1. Inoculum variability: The density of the M. tuberculosis culture was not standardized. 2. This compound precipitation: Poor solubility of this compound in the broth medium. 3. Pipetting errors: Inaccurate serial dilutions. | 1. Standardize inoculum: Always adjust the bacterial suspension to a 0.5 McFarland standard. 2. Solvent selection: Use a minimal amount of a suitable solvent (e.g., DMSO) to prepare the stock solution and ensure it is fully dissolved in the test medium. Include solvent controls in your assay. 3. Calibrate equipment: Regularly calibrate pipettes and use proper pipetting techniques. |

| No anti-TB activity observed at expected concentrations. | 1. Degradation of this compound: The compound may be unstable under the experimental conditions. 2. Resistant bacterial strain: The specific strain of M. tuberculosis being tested may be inherently resistant. | 1. Check compound stability: Prepare fresh stock solutions for each experiment and store them appropriately. 2. Use a reference strain: Always include a known susceptible reference strain (e.g., H37Rv) as a positive control. |

| High cytotoxicity observed at or near the MIC value. | 1. Non-specific toxicity: this compound may have a general cytotoxic effect. | 1. Determine the Selectivity Index (SI): Calculate the ratio of the cytotoxic concentration (CC50) to the MIC. A higher SI is desirable. 2. Consider structural modifications: If the SI is low, medicinal chemistry efforts may be needed to design derivatives with improved selectivity. |

| Visible precipitation of this compound in microplate wells. | 1. Poor solubility: The concentration of this compound exceeds its solubility limit in the assay medium. | 1. Use a solubilizing agent: Consider the use of a biocompatible co-solvent or surfactant, ensuring it does not affect bacterial growth or the activity of the compound. 2. Test a lower concentration range: Adjust the starting concentration for serial dilutions to stay within the solubility limits. |

Data Presentation

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various strains of Mycobacterium tuberculosis.

| Mycobacterium tuberculosis Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

| H37Rv (Drug-Susceptible) | 125[1][2] |

| MDR Isolate 1 | 500[1][2] |

| MDR Isolate 2 | 125[1][2] |

| MDR Isolate 3 | 250[1] |

Experimental Protocols

Protocol for MIC Determination using Broth Microdilution

This protocol is based on the widely used broth microdilution method for determining the MIC of antimicrobial agents against M. tuberculosis.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

-

Mycobacterium tuberculosis strains (e.g., H37Rv)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

-

-

Preparation of Bacterial Inoculum:

-

Grow M. tuberculosis in Middlebrook 7H9 broth.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

-

Dilute the standardized suspension in Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

-

-

Plate Setup:

-

Dispense 100 µL of Middlebrook 7H9 broth into all wells of a 96-well plate.

-

Add 100 µL of the this compound working solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, up to the tenth column. Discard 100 µL from the tenth column.

-

Column 11 will serve as the positive control (bacterial growth without the agent), and column 12 will be the negative control (broth only).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11.

-

-

Incubation:

-

Seal the plate and incubate at 37°C for 5-7 days for slow-growing mycobacteria.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

-

Protocol for Cytotoxicity Assessment using MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of this compound on a mammalian cell line (e.g., Vero cells or A549 cells).

Materials:

-

This compound

-

Mammalian cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

Sterile 96-well plates

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include untreated cells as a control.

-

-

Incubation:

-

Incubate the plate for 24-48 hours.

-

-

MTT Addition:

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

-

Solubilization:

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 (50% cytotoxic concentration) can be determined by plotting cell viability against the compound concentration.

-

Visualizations

Caption: Workflow for assessing this compound's anti-TB activity and cytotoxicity.

Caption: Decision-making based on this compound's efficacy and toxicity results.

References

- 1. Isolation and investigation of anti-tubercular this compound from Sphaeranthus indicus against Mycobacterium tuberculosis H37Rv and MDR strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and investigation of anti-tubercular this compound from Sphaeranthus indicus against Mycobacterium tuberculosis H 37 Rv and MDR strains. | Read by QxMD [read.qxmd.com]

- 3. Opportunities and Challenges for Natural Products as Novel Antituberculosis Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current perspectives in drug discovery against tuberculosis from natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Support Center: Ilicic Acid Extraction

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Ilicic acid.

Troubleshooting Guides

Low yield is a common challenge in the extraction of this compound. This guide provides a systematic approach to identifying and resolving potential causes for this issue.

Problem: Low Yield of this compound

| Potential Cause | Recommended Solution |

| 1. Raw Material Quality and Preparation | |

| Poor quality of plant material (e.g., incorrect species, improper harvesting time, or degradation during storage). | Verify the botanical identity of the plant source. Harvest at the optimal time for this compound content. Ensure proper drying and storage of the plant material in a cool, dark, and dry place. |

| Inadequate grinding of plant material, leading to poor solvent penetration. | Grind the dried plant material to a fine and uniform powder to maximize the surface area for extraction. |

| 2. Extraction Parameters | |

| Suboptimal solvent selection. This compound is a sesquiterpenoid and requires a solvent of appropriate polarity. | For initial extraction, consider using non-polar solvents like hexane (B92381) or solvents of intermediate polarity such as acetone (B3395972) or ethyl acetate. An acidic fraction containing this compound can be obtained by partitioning the crude extract with an aqueous base (e.g., 2N NaOH) and then re-acidifying the aqueous layer. |

| Incorrect extraction temperature. | While elevated temperatures can enhance extraction efficiency, excessive heat may lead to the degradation of this compound. It is advisable to conduct extractions at room temperature or with gentle heating, monitoring for any potential degradation. |

| Insufficient extraction time. | Ensure an adequate extraction duration to allow for the complete diffusion of this compound from the plant matrix into the solvent. Multiple extractions of the plant material are recommended. |

| 3. Purification and Isolation | |

| Loss of this compound during solvent partitioning or chromatography. | Carefully select the solvent systems for liquid-liquid extraction to minimize the loss of this compound into the undesired phase. For chromatographic purification (e.g., column chromatography or HPLC), use appropriate stationary and mobile phases and monitor fractions closely. |

| Degradation of this compound during solvent removal. | Evaporate the solvent under reduced pressure at a low temperature (e.g., below 40°C) to prevent the degradation of the target compound. |

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a naturally occurring sesquiterpenoid, specifically a eudesmane (B1671778) sesquiterpenoid, with the chemical formula C₁₅H₂₄O₃[1][2]. It has been isolated from various plant species and is being investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory effects.

Q2: What are the primary natural sources of this compound?

A2: this compound has been isolated from several plant species, including:

-

Dittrichia viscosa (also known as Inula viscosa)[3]

-

Iva frutescens[1]

-

Artemisia tournefortiana[1]

-

Laggera pterodonta

-

Tithonia diversifolia

-

Ambrosia camphorata[2]

Q3: What kind of yields can I expect for this compound extraction?

A3: The yield of this compound can vary significantly depending on the plant source, the extraction method used, and the scale of the extraction. The following table summarizes some reported yields of extracts containing this compound:

| Plant Source | Extraction Method | Yield | Reference |

| Dittrichia viscosa (fresh aerial parts) | Extraction with an aqueous solution of 2N NaOH to separate the acid fraction. | 0.35% of the acidic fraction containing this compound. | [1] |

| Dittrichia viscosa (dry plant material) | Not specified | ~5% of total extract. | [1] |

| Inula viscosa (leaves) | Ultrasound-assisted extraction with 54% ethanol. | 24.72% of total extract. | |

| Sphaeranthus indicus | Hexane extraction | 1.25% (w/w) of total extract from which this compound was isolated. |

Experimental Protocols

Protocol 1: Extraction of an Acidic Fraction Containing this compound from Dittrichia viscosa

This protocol is based on the methodology described for the selective isolation of an acidic fraction from the aerial parts of Dittrichia viscosa[1].

1. Plant Material Preparation:

-

Collect fresh aerial parts of Dittrichia viscosa.

-

Grind the plant material to a coarse powder.

2. Extraction:

-

Macerate the ground plant material in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to obtain a crude extract.

-

Evaporate the solvent under reduced pressure to yield the crude extract.

3. Acid-Base Partitioning:

-

Dissolve the crude extract in an organic solvent immiscible with water (e.g., diethyl ether).

-

Extract the organic solution with an aqueous solution of 2N NaOH. The acidic compounds, including this compound, will move to the aqueous basic layer as their corresponding salts.

-

Separate the aqueous layer from the organic layer.

-

Acidify the aqueous layer with a suitable acid (e.g., HCl) to a pH that precipitates the acidic compounds.

-